molecular formula C19H19N3O4S2 B14976016 Methyl 3-(cyclohexylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

Methyl 3-(cyclohexylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B14976016
M. Wt: 417.5 g/mol
InChI Key: GLZSSUSLACCPIP-UHFFFAOYSA-N
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Description

METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE is a complex heterocyclic compound that belongs to the thiazoloquinazoline family This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a quinazoline derivative with a thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production while maintaining the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the thiazole and quinazoline rings allows it to interact with various biological pathways, potentially leading to the disruption of cellular processes in cancer cells or microbes.

Comparison with Similar Compounds

    Thiazoloquinazolines: Compounds with similar thiazole and quinazoline structures.

    Carbamoyl Derivatives: Compounds containing carbamoyl functional groups.

    Sulfanylidene Compounds: Molecules with sulfanylidene groups.

Uniqueness: METHYL 3-(CYCLOHEXYLCARBAMOYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE stands out due to its combination of functional groups and the specific arrangement of its heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 3-(cyclohexylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C19H19N3O4S2/c1-26-18(25)10-7-8-12-13(9-10)22-15(21-16(12)23)14(28-19(22)27)17(24)20-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,20,24)(H,21,23)

InChI Key

GLZSSUSLACCPIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NC4CCCCC4

Origin of Product

United States

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